molecular formula C20H25NO4 B12066067 (4R,4aS,7R,7aR,12bS)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol CAS No. 1279034-32-0

(4R,4aS,7R,7aR,12bS)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

カタログ番号: B12066067
CAS番号: 1279034-32-0
分子量: 347.4 g/mol
InChIキー: JLVNEHKORQFVQJ-YQXSLOMVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6β-Naltrexol-d4 is a deuterated analog of 6β-naltrexol, a major metabolite of the opioid antagonist naltrexone. Structurally, it is characterized by the substitution of four hydrogen atoms with deuterium at specific positions, enhancing its utility as an internal standard in analytical chemistry . The parent compound, 6β-naltrexol, is a neutral opioid antagonist with high affinity for μ-opioid receptors (Ki = 94 pM) but reduced inverse agonist activity compared to naltrexone, making it a candidate for treating opioid dependence with fewer withdrawal effects .

特性

CAS番号

1279034-32-0

分子式

C20H25NO4

分子量

347.4 g/mol

IUPAC名

(4R,4aS,7R,7aR,12bS)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

InChI

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i1D2,2D2

InChIキー

JLVNEHKORQFVQJ-YQXSLOMVSA-N

異性体SMILES

[2H][C@]12[C@](C(C[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)CC6CC6)O)([2H])[2H])([2H])O

正規SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6b-Naltrexol-d4 involves the deuteration of 6b-NaltrexolThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product .

Industrial Production Methods: Industrial production of 6b-Naltrexol-d4 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

Types of Reactions: 6b-Naltrexol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Naltrexone.

    Reduction: 6b-Naltrexol.

    Substitution: 6b-Naltrexol-d4.

科学的研究の応用

6b-Naltrexol-d4 has a wide range of applications in scientific research:

作用機序

6b-Naltrexol-d4 acts as a neutral antagonist at opioid receptors, including the mu, kappa, and delta receptors. It binds to these receptors without activating them, thereby blocking the effects of opioid agonists. This mechanism is particularly useful in studying the pharmacodynamics of opioid receptors and in developing treatments for opioid addiction and related disorders .

類似化合物との比較

Molecular Properties

  • Chemical Formula: C20H21D4NO4 (deuterated form) .
  • Molecular Weight: 346.4 g/mol (vs. 343.42 g/mol for non-deuterated 6β-naltrexol) .
  • CAS Number: 49625-89-0 (non-deuterated); 1279034-32-0 (deuterated variants) .

Comparison with Structurally Similar Compounds

Naltrexone

Naltrexone is the parent compound of 6β-naltrexol and a potent μ-opioid receptor antagonist with inverse agonist activity.

Property Naltrexone 6β-Naltrexol 6β-Naltrexol-d4
Receptor Affinity (Ki) 265 pM (μ-opioid) 94 pM (μ-opioid) Similar to 6β-naltrexol (analytical use)
Inverse Agonist Activity High Low/Neutral Not applicable
Metabolic Stability Rapidly metabolized Major metabolite Stable (deuterated)
Therapeutic Use Opioid dependence Investigational Analytical standard

Key Findings :

  • Potency : Naltrexone is 8-fold more potent than 6α-naltrexol and 71-fold more potent than 6β-naltrexol in blocking morphine effects in vivo .
  • Mechanism : Unlike naltrexone, 6β-naltrexol lacks inverse agonist activity, reducing withdrawal symptoms in opioid-dependent subjects .

6α-Naltrexol

6α-Naltrexol is a stereoisomer of 6β-naltrexol, differing in the hydroxyl group orientation at the C6 position.

Property 6α-Naltrexol 6β-Naltrexol
μ-Opioid Affinity 420 pM 94 pM
In Vivo Potency Intermediate Low
Metabolic Profile Minor metabolite Major metabolite

Key Findings :

  • In morphine-dependent primates, 6β-naltrexol showed 71-fold lower potency than naltrexone, while 6α-naltrexol was 8-fold less potent .

Deuterated Analogs (e.g., 6β-Naltrexol-d3)

Other deuterated variants, such as 6β-naltrexol-d3, serve similar analytical purposes but differ in deuterium substitution patterns.

Property 6β-Naltrexol-d3 6β-Naltrexol-d4
Molecular Formula C20H22D3NO4 C20H21D4NO4
Application LC-MS/MS internal standard HPLC internal standard
Purity >98% Qualified per ISO 17034

Pharmacokinetic and Analytical Comparisons

Pharmacokinetics

  • 6β-Naltrexol : Detected in plasma for up to 42 days post-naltrexone administration, with mean concentrations of 1.51–5.52 ng/mL .
  • 6β-Naltrexol-d4 : Used to quantify 6β-naltrexol in serum via HPLC, achieving a detection limit of 0.5 ng/mL .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。